molecular formula C14H24N2O6 B7838803 (S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

(S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No.: B7838803
M. Wt: 316.35 g/mol
InChI Key: IHXJYHSRKKRBPX-JTQLQIEISA-N
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Description

(S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid is a compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of both allyloxycarbonyl and tert-butoxycarbonyl protecting groups, which are commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino groups of an amino acid precursor. The process begins with the amino acid, which undergoes a series of protection and deprotection steps to introduce the allyloxycarbonyl and tert-butoxycarbonyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for the efficient and controlled introduction of protecting groups, resulting in higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid can undergo various chemical reactions, including:

    Deprotection Reactions: The protecting groups can be removed under specific conditions to yield the free amino acid.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl or tert-butoxycarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amino acid and various substituted derivatives, depending on the reagents used.

Scientific Research Applications

(S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid has several applications in scientific research:

    Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the protecting groups help in the selective formation of peptide bonds.

    Medicinal Chemistry: It is used in the development of peptide-based drugs, where the protecting groups enhance the stability and bioavailability of the peptides.

    Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions, where the protected amino acid derivatives serve as probes or inhibitors.

Mechanism of Action

The mechanism of action of (S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid involves the selective protection and deprotection of amino groups. The protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the controlled formation of peptide bonds. The molecular targets include the amino groups of amino acids and peptides, and the pathways involved include the formation and cleavage of carbamate and urethane linkages.

Comparison with Similar Compounds

(S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid can be compared with other amino acid derivatives that have different protecting groups:

    (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid: This compound uses a benzyloxycarbonyl group instead of an allyloxycarbonyl group, which provides different reactivity and stability.

    (S)-2-(((Fmoc)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis.

The uniqueness of this compound lies in its combination of allyloxycarbonyl and tert-butoxycarbonyl groups, which provide a balance of stability and reactivity suitable for various synthetic applications.

Properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-5-9-21-13(20)16-10(11(17)18)7-6-8-15-12(19)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXJYHSRKKRBPX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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